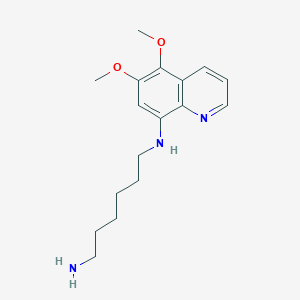![molecular formula C13H10ClNO5 B14727122 Oxazolo[3,2-a]pyridinium, 2-phenyl-, perchlorate CAS No. 13794-84-8](/img/structure/B14727122.png)
Oxazolo[3,2-a]pyridinium, 2-phenyl-, perchlorate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Oxazolo[3,2-a]pyridinium, 2-phenyl-, perchlorate is a heterocyclic compound that belongs to the class of oxazolo[3,2-a]pyridinium salts. These compounds are known for their unique structural features and reactivity, making them valuable in various fields of scientific research and industrial applications .
Métodos De Preparación
The synthesis of oxazolo[3,2-a]pyridinium, 2-phenyl-, perchlorate typically involves the cyclization of N-phenacyl-2-pyridones. This can be achieved through the hydrolysis of 2-halo-N-phenacylpyridinium salts or by phenacylation of 2-pyridones . The reaction conditions often include the use of mineral acids to facilitate the cyclization process . Industrial production methods may involve scaling up these synthetic routes with optimized reaction conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
Oxazolo[3,2-a]pyridinium, 2-phenyl-, perchlorate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can lead to the formation of reduced derivatives of the compound.
Common reagents used in these reactions include alkali, hydrosulfide, ammonia, primary amines, and secondary amines . The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
Oxazolo[3,2-a]pyridinium, 2-phenyl-, perchlorate has a wide range of scientific research applications, including:
Biology: The compound’s unique structural features make it a valuable tool for studying biological processes and interactions.
Industry: The compound is used in the production of specialized chemicals and materials.
Mecanismo De Acción
The mechanism of action of oxazolo[3,2-a]pyridinium, 2-phenyl-, perchlorate involves its reactivity with nucleophiles. The compound exhibits ambident properties, meaning it can react at multiple sites within its structure. This reactivity allows it to undergo various transformations, including ring opening and the formation of new heterocyclic structures . The molecular targets and pathways involved depend on the specific reactions and conditions used.
Comparación Con Compuestos Similares
Oxazolo[3,2-a]pyridinium, 2-phenyl-, perchlorate can be compared with other similar compounds, such as:
These compounds share similar structural features but differ in their substituents and reactivity. The unique properties of this compound, such as its ability to undergo specific nucleophilic reactions, make it distinct and valuable for various applications.
Propiedades
Número CAS |
13794-84-8 |
|---|---|
Fórmula molecular |
C13H10ClNO5 |
Peso molecular |
295.67 g/mol |
Nombre IUPAC |
2-phenyl-[1,3]oxazolo[3,2-a]pyridin-4-ium;perchlorate |
InChI |
InChI=1S/C13H10NO.ClHO4/c1-2-6-11(7-3-1)12-10-14-9-5-4-8-13(14)15-12;2-1(3,4)5/h1-10H;(H,2,3,4,5)/q+1;/p-1 |
Clave InChI |
NTAKQQNRKANWAE-UHFFFAOYSA-M |
SMILES canónico |
C1=CC=C(C=C1)C2=C[N+]3=CC=CC=C3O2.[O-]Cl(=O)(=O)=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



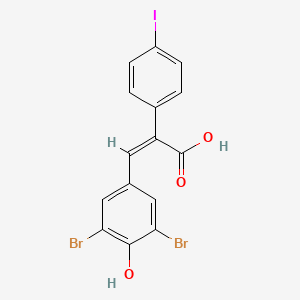

![2-[4-Hydroxy-2-methyl-5-(propan-2-yl)anilino]naphthalene-1,4-dione](/img/structure/B14727051.png)
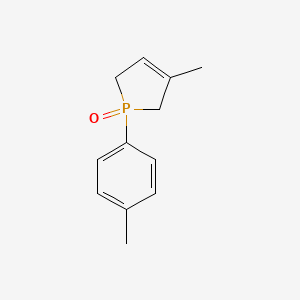

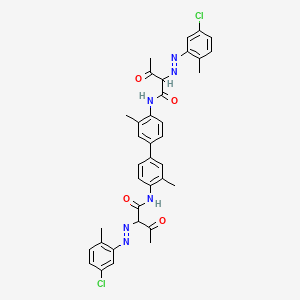
![2-Ethoxy-4-[(3-methylbutyl)carbamoyl]phenyl ethyl carbonate](/img/structure/B14727070.png)
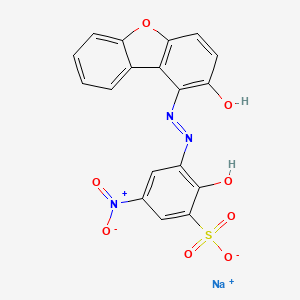

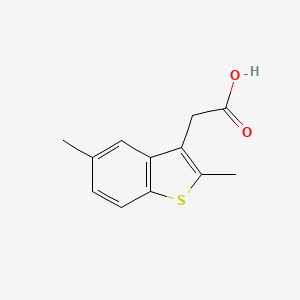
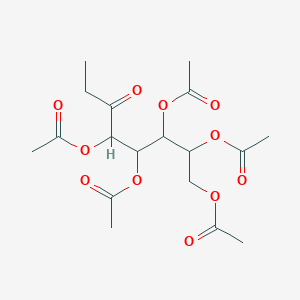
![1,1,1,2,2-Pentafluoro-2-[(pentafluoroethyl)selanyl]ethane](/img/structure/B14727097.png)
